molecular formula C16H22FN5O3 B5666147 (3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(6-ethyl-5-fluoropyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(6-ethyl-5-fluoropyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B5666147
M. Wt: 351.38 g/mol
InChI Key: RHDMKTLXFUIVKA-QFYYESIMSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves reactions with cyclic amines and specific reagents to achieve desired substitutions and configurations. For example, Egawa et al. (1984) studied the synthesis of related pyridonecarboxylic acids with antibacterial activity, involving amino- and hydroxy-substituted cyclic amino groups (Egawa et al., 1984). Another study by Stefancich et al. (1985) described the synthesis of a fluorinated compound related to nalidixic acid, indicating the complexity and variety of methods used in synthesizing such compounds (Stefancich et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves complex arrangements of atoms and bonds. For instance, Singh et al. (2014) examined the molecular structure of a pyrrole derivative, which could offer insights into the structural aspects of our compound of interest (Singh et al., 2014).

Chemical Reactions and Properties

Compounds with similar structures exhibit a range of chemical reactions. For example, Chimichi et al. (1996) explored the reactions of pyrazolo[1,5-a]pyrimidines, which could be relevant to understanding the reactions of our compound (Chimichi et al., 1996).

Physical Properties Analysis

The physical properties of such compounds can be quite diverse. For instance, the study of crystal structures as reported by Yin et al. (2006) for a related pyrrole compound provides valuable insights into the physical characteristics that can be expected (Yin et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of such compounds are often complex and multifaceted. A study by Zaki et al. (2017) on the antioxidant activity of pyrrole derivatives could shed light on the potential chemical properties of the compound (Zaki et al., 2017).

properties

IUPAC Name

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O3/c1-4-11-12(17)13(19-9-18-11)21-5-10-6-22(15(25)20(2)3)8-16(10,7-21)14(23)24/h9-10H,4-8H2,1-3H3,(H,23,24)/t10-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDMKTLXFUIVKA-QFYYESIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3(C2)C(=O)O)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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